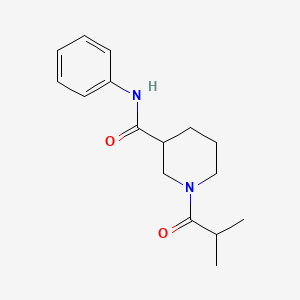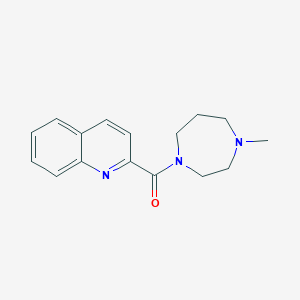
1-(2-methylpropanoyl)-N-phenylpiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methylpropanoyl)-N-phenylpiperidine-3-carboxamide, commonly known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It is structurally similar to other synthetic cathinones such as MDPV and α-PVP. MPHP has gained popularity in recent years due to its psychoactive effects, including euphoria, increased energy, and heightened alertness.
作用机制
MPHP acts as a dopamine and norepinephrine reuptake inhibitor, preventing the reuptake of these neurotransmitters into presynaptic neurons. This leads to an increase in the levels of dopamine and norepinephrine in the synaptic cleft, resulting in increased stimulation of postsynaptic neurons. MPHP also increases the release of dopamine and norepinephrine from presynaptic neurons, further increasing their levels in the synaptic cleft. The combined effects of increased neurotransmitter levels and release lead to the stimulant effects of MPHP.
Biochemical and Physiological Effects:
MPHP has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and norepinephrine in the brain, leading to its stimulant effects. MPHP has been shown to have addictive potential, with repeated use leading to tolerance and dependence.
实验室实验的优点和局限性
MPHP has been used in animal studies to study its effects on behavior, cognition, and addiction. Its stimulant effects make it useful for studying the effects of dopamine and norepinephrine on these processes. However, its addictive potential and potential for abuse make it a less ideal choice for lab experiments.
未来方向
Future research on MPHP could focus on its effects on specific neurotransmitter systems, such as the dopaminergic and noradrenergic systems. It could also focus on the development of new drugs that target these systems, with fewer side effects and less potential for abuse. Additionally, research could focus on the development of new treatment options for addiction and other mental health disorders.
合成方法
MPHP can be synthesized using a variety of methods, including the Leuckart-Wallach reaction and the reductive amination of 1-phenyl-2-nitropropene. The Leuckart-Wallach reaction involves the reaction of phenylacetone with ammonium formate and formic acid, followed by reduction with sodium borohydride. The reductive amination method involves the reaction of 1-phenyl-2-nitropropene with methylamine and sodium borohydride. Both methods have been used to synthesize MPHP, with varying degrees of success.
科学研究应用
MPHP has been used in scientific research to study its effects on the central nervous system. Studies have shown that MPHP acts as a dopamine and norepinephrine reuptake inhibitor, similar to other drugs in the cathinone class. MPHP has also been shown to increase the release of dopamine and norepinephrine, leading to its stimulant effects. MPHP has been used in animal studies to study its effects on behavior, cognition, and addiction.
属性
IUPAC Name |
1-(2-methylpropanoyl)-N-phenylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12(2)16(20)18-10-6-7-13(11-18)15(19)17-14-8-4-3-5-9-14/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCIOSDVSBJWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylpropanoyl)-N-phenylpiperidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7468086.png)
![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7468092.png)

![3-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468114.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B7468118.png)


![3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)

![2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid](/img/structure/B7468150.png)
![2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7468155.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7468161.png)